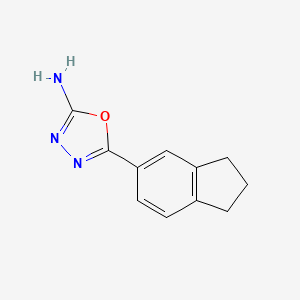

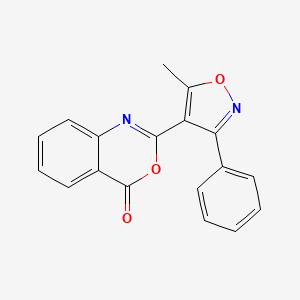

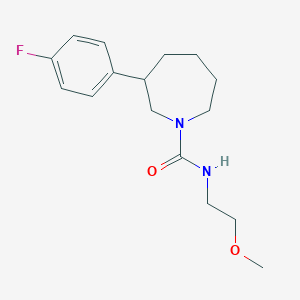

![molecular formula C20H17N3O2S B2391597 2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893966-15-9](/img/structure/B2391597.png)

2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a complex organic compound. It belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds known as imidazo[2,1-b]thiazoles . These compounds are known for their significant bioactive properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone . For instance, when electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Molecular Structure Analysis

The molecular structure of “2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their chemical environment .Chemical Reactions Analysis

The chemical reactions involving “2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” can be influenced by various factors such as the presence of electron-withdrawing substituents in the structure of the starting bromo ketone . This can lead to different products such as α-bromoketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” can be determined using various techniques such as IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their chemical environment .Scientific Research Applications

Anticancer Agents

Imidazo[2,1-b][1,3]thiazoles have been synthesized as potential anticancer agents . They have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Antiviral Drugs

Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with a broad range of pharmaceutical applications as antiviral drugs .

Antioxidants

Imidazo[2,1-b][1,3]thiazole derivatives are also known for their antioxidant properties .

Immunomodulatory Agents

These compounds have been reported to have immunomodulatory effects .

Tuberculostatic Agents

Imidazo[2,1-b][1,3]thiazole derivatives have been used as tuberculostatic agents .

Antimicrobial and Antibacterial Activity

The less saturated 5,6-dihydro derivatives also exhibit high levels of antimicrobial and antibacterial activity .

Catalysts in Asymmetric Synthesis

The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .

Antihelmintic Activity

Imidazole has been used in commercially available drugs such as levamisolum, which is among the most important anthelmintics .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate and, consequently, coenzyme A, affecting various metabolic processes within the cell .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the pantothenate and coenzyme A biosynthesis pathways . Coenzyme A is a crucial cofactor in numerous biochemical reactions, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of these pathways can have significant downstream effects on the cell’s metabolism .

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . The most active derivative of this compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . Furthermore, no acute cellular toxicity was observed, suggesting a selective inhibition of Mycobacterium tuberculosis .

properties

IUPAC Name |

2-ethoxy-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-2-25-18-9-4-3-8-16(18)19(24)21-15-7-5-6-14(12-15)17-13-23-10-11-26-20(23)22-17/h3-13H,2H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMCTMLIOIKQEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

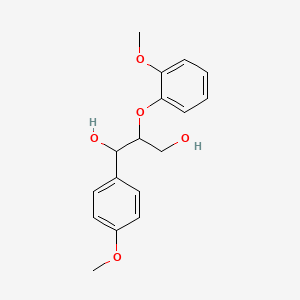

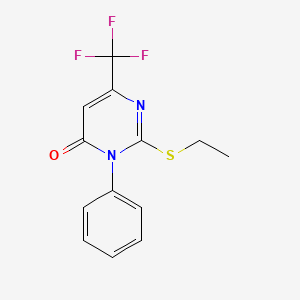

![1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391516.png)

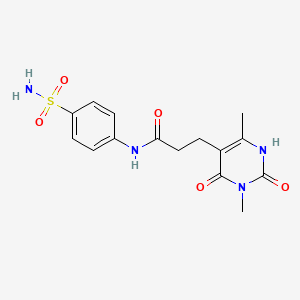

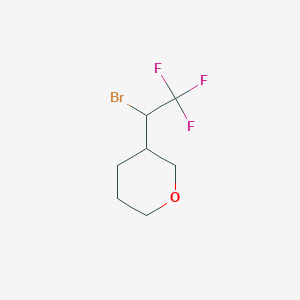

![7-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2391523.png)

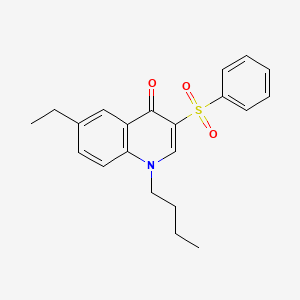

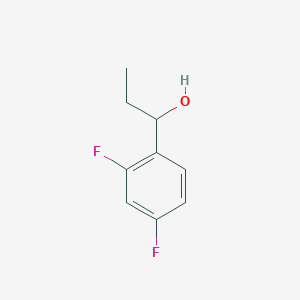

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)

![2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone](/img/structure/B2391533.png)

![6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2391538.png)